Home > Products > Screening Compounds P19149 > JTH-601 free base
JTH-601 free base - 171277-06-8

JTH-601 free base

Catalog Number: EVT-271113
CAS Number: 171277-06-8
Molecular Formula: C24H35NO4
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JTH-601 free base is an alpha 1 adenergic recepor anagonist.
Source and Classification

JTH-601 free base, with the Chemical Abstracts Service number 171277-06-8, is derived from natural sources, specifically from plant extracts. Its classification as an organic compound places it within a broader category of substances that exhibit significant biological activity. The compound has been studied for its pharmacological properties, making it a subject of interest in drug development and medicinal research.

Synthesis Analysis

Methods and Technical Details

The synthesis of JTH-601 free base can be achieved through several methods, primarily involving extraction from plant materials. The most common synthetic route includes:

  1. Extraction: Plant materials rich in JTH-601 are harvested and dried.
  2. Solvent Extraction: Organic solvents such as ethanol or acetone are used to extract the compound from the dried plant material.
  3. Chromatographic Purification: The crude extract undergoes chromatographic techniques to isolate and purify JTH-601 free base.
  4. Crystallization: The purified compound is crystallized to obtain it in solid form.

This method emphasizes both efficiency and scalability, making it suitable for industrial production.

Chemical Reactions Analysis

Reactions and Technical Details

JTH-601 free base participates in various chemical reactions typical of organic compounds with hydroxyl and ether functional groups. Notable reactions include:

  1. Esterification: Reaction with acids to form esters, which can enhance solubility and bioavailability.
  2. Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids, potentially altering the compound's biological activity.
  3. Substitution Reactions: The presence of ether linkages allows for nucleophilic substitution reactions, which can modify the compound's structure for specific applications.

These reactions are crucial for modifying the compound's properties to enhance its efficacy in scientific applications.

Mechanism of Action

Process and Data

The mechanism of action of JTH-601 free base involves interaction with specific biological targets, potentially influencing various cellular pathways. Preliminary studies suggest that it may exert its effects through:

  1. Antioxidant Activity: By scavenging free radicals, it may protect cells from oxidative stress.
  2. Modulation of Enzyme Activity: It may interact with enzymes involved in metabolic pathways, influencing their activity.
  3. Receptor Binding: Potential binding to specific receptors could mediate its pharmacological effects.

Further research is required to elucidate the precise mechanisms through which JTH-601 exerts its biological effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JTH-601 free base exhibits several notable physical properties:

Chemical properties include reactivity towards acids, bases, and oxidizing agents, which can be exploited in synthetic applications or when developing derivatives for enhanced biological activity.

Applications

Scientific Uses

JTH-601 free base has potential applications across various scientific disciplines:

  1. Pharmacology: Investigated for potential therapeutic uses due to its biological activity.
  2. Natural Product Research: Serves as a model compound for studying plant-derived substances with medicinal properties.
  3. Chemical Synthesis: Utilized as a precursor or building block in the synthesis of more complex organic molecules.

The versatility of JTH-601 free base makes it a valuable compound in ongoing research aimed at discovering new therapeutic agents and understanding plant secondary metabolites' roles in health and disease.

Mechanistic Insights into α1-Adrenoceptor Antagonism by JTH-601 Free Base

Receptor Subtype Selectivity and Binding Dynamics

JTH-601 free base (3-{N-[2-(4-hydroxy-2-isopropyl-5-methylphenoxy)ethyl]-N-methylaminomethyl}-4-methoxy-2,5,6-trimethylphenol) exhibits distinctive receptor binding characteristics that underpin its pharmacological profile. Radioligand binding studies using recombinant human α1-adrenoceptor subtypes demonstrate exceptional selectivity for the α1A-adrenoceptor isoform. Saturation experiments reveal a high-affinity binding profile for α1A-AR (pKd = 9.88 ± 0.09), substantially lower affinity for α1B-AR (pKd = 8.96 ± 0.17), and negligible binding to α1D-AR at concentrations up to 3000 pM [1]. This subtype selectivity ratio (α1A > α1B >> α1D) is pharmacologically significant as it aligns with the receptor distribution in human genitourinary tissues [6].

Competition binding assays further demonstrate that JTH-601 and its primary metabolite (JTH-601-G1) maintain 5-fold higher affinity for α1A-AR compared to α1B-AR, and 10-20 fold higher affinity compared to α1D-AR [1]. The compound's binding to native human prostate membranes occurs in a monophasic manner (pKd = 9.89 ± 0.12, Bmax = 123.6 ± 16 fmol/mg protein), confirming functional relevance beyond recombinant systems [1]. This prostate binding affinity significantly exceeds vascular binding, with JTH-601 showing 10-20 times higher affinity for human prostate tissue compared to human mesenteric arteries and aorta in both functional (pA2/pKB) and radioligand ([³H]-prazosin displacement) studies [5].

Table 1: Binding Affinity Profile of JTH-601 Free Base

Binding TargetpKd/pKi ValueAffinity RatioExperimental Model
Recombinant α1A-AR9.88 ± 0.091.0 (Reference)Saturation binding
Recombinant α1B-AR8.96 ± 0.17~10-fold lowerSaturation binding
Recombinant α1D-ARNo binding ≤3000 pMUndetectableSaturation binding
Human Prostate Membranes9.89 ± 0.12Comparable to α1A-AR[³H]-JTH-601 binding
Human Mesenteric Artery8.84 (pKB)10-fold lowerFunctional antagonism
Human Aorta~10-20 fold lowervs. Prostate[³H]-prazosin displacement

Competitive Antagonism in Lower Urinary Tract Tissues

JTH-601 free base functions as a competitive antagonist of α1-adrenoceptor-mediated contractions across lower urinary tract tissues. In vitro studies using isolated human and rabbit genitourinary tissues demonstrate concentration-dependent inhibition of phenylephrine-induced contractions. The compound exhibits potent antagonism in rabbit prostate (pA₂ = 8.59 ± 0.14), urethra (pA₂ = 8.74 ± 0.09), and bladder trigone (pA₂ = 8.77 ± 0.11) [2]. This functional profile surpasses reference antagonists, with JTH-601 demonstrating significantly greater potency than prazosin or tamsulosin in relaxing phenylephrine-contracted lower urinary tract tissues [2].

The uroselectivity index—defined as the ratio of vascular versus urinary tract effects—is exceptionally favorable for JTH-601. In vivo experiments in anesthetized rabbits demonstrate that intraduodenal administration (0.3-3 mg/kg) dose-dependently inhibits phenylephrine-induced increases in urethral pressure while exhibiting reduced hypotensive effects compared to prazosin or tamsulosin at equieffective doses [2]. This differential effect is mechanistically explained by the compound's selective tissue distribution, where sustained binding is observed in prostate and vas deferens at 60 minutes post-administration, while binding rapidly declines in other tissues [4].

Table 2: Functional Antagonism in Lower Urinary Tract Tissues

Tissue SourcepA₂/pKB ValueComparative PotencyExperimental Approach
Rabbit Prostate8.59 ± 0.14> Prazosin/TamsulosinPhenylephrine antagonism
Rabbit Urethra8.74 ± 0.09> Prazosin/TamsulosinPhenylephrine antagonism
Rabbit Bladder Trigone8.77 ± 0.11> Prazosin/TamsulosinPhenylephrine antagonism
Human Prostate8.84 (pKB)Comparable to α₁A-AR affinityNoradrenaline antagonism
Human Urethraα₁A-AR predominantTissue selectivity confirmedReceptor characterization
In Vivo Urethral Pressure (Rabbit)Dose-dependent inhibitionReduced hypotension vs. comparatorsIntraduodenal administration

Differential Effects on α1-Adrenoceptor Isoforms (α1A, α1B, α1D, α1L)

JTH-601 exhibits pharmacologically distinct interactions with α1-adrenoceptor isoforms that explain its tissue-selective effects. The compound demonstrates highest functional affinity for the α1A/L-adrenoceptor subtype predominant in human prostate stroma, which mediates prostate smooth muscle contraction [6]. Molecular studies reveal that noradrenaline-induced contractions in human prostate are mediated primarily by α1L-AR (pA₂ = 8.84 for JTH-601), while human mesenteric artery contractions involve α1B-AR (pKB = 7.5-7.8) [5]. This >10-fold isoform selectivity underlies the compound's clinical potential for benign prostatic hyperplasia treatment without significant cardiovascular effects.

The metabolic transformation of JTH-601 produces two significant metabolites: JTH-601-G1 (β-D-glucopyranosyl uronic acid conjugate) and JTH-601-S1 (hydrogen sulfate). Both metabolites retain meaningful antagonist activity at prostatic α1-adrenoceptors, though with differing potency profiles. In vitro, JTH-601 exhibits 2.5-6.4 times greater potency than its metabolites in inhibiting specific [³H]tamsulosin binding in rat prostate and submaxillary gland [4]. Interestingly, in vivo studies demonstrate that JTH-601-G1 exhibits 1.9-2.9 times greater potency than the parent compound in inhibiting specific [³H]tamsulosin binding in rat prostate tissue, while JTH-601-S1 shows reduced activity (1.3-3.2 times less potent) [4]. Both JTH-601 and JTH-601-G1 demonstrate 4.0-6.9 times greater selectivity for prostate versus spleen or aorta α1-receptors compared to prazosin [4].

The compound's unique interaction with the α1L-adrenoceptor phenotype (a pharmacologically distinct functional state of α1A-AR) is particularly relevant in human prostate tissue. The high affinity of JTH-601 for α1L-AR (pKi ≈8.8) compared to its affinity for vascular α1B-AR (pKi ≈7.5) creates a favorable therapeutic window for prostate versus vascular effects [5] [6]. This contrasts with non-subtype selective antagonists that block α1B-AR in vascular tissues—particularly problematic in elderly patients where vascular α1B-AR expression increases with aging [6].

Table 3: Differential Effects on α1-Adrenoceptor Isoforms

Pharmacological Parameterα1A/L-Adrenoceptorα1B-Adrenoceptorα1D-AdrenoceptorSignificance
Binding Affinity (pKd/pKi)9.88 ± 0.09 (Recombinant)9.89 ± 0.12 (Prostate)8.96 ± 0.17UndetectableProstate selectivity
Functional Potency (pA₂/pKB)8.59-8.84 (Prostate/Urethra)7.5-7.8 (Mesenteric Artery)Not determined>10-fold selectivity
Metabolite Activity (JTH-601-G1)Retains activity (In vivo ID₅₀: 1.9-2.9×↑ vs parent)Reduced activityMinimal activityActive metabolite contributes efficacy
Tissue Binding RetentionSustained at 60 min (Prostate/Vas deferens)Rapid declineNot applicableProlonged prostatic effect
Physiological Role in LUTSProstate smooth muscle contractionUrethral toneVascular smooth muscle contraction(Hypotension risk)Bladder dysfunctionSpinal afferentsAvoids α1B blockade

The pharmacological distinction between JTH-601 and first-generation α1-antagonists lies in its minimal interaction with α1B-adrenoceptors that predominate in vascular smooth muscle, particularly in splanchnic resistance vessels [6]. This explains the reduced blood pressure effects observed in conscious rabbits, where JTH-601 (0.01-1 mg/kg, i.v.) showed only a modest tendency to augment orthostatic hypotension without clear dose-dependency, contrasting with the dose-dependent effects of prazosin and tamsulosin [2]. Additionally, JTH-601's negligible activity at α1D-adrenoceptors—which mediate bladder dysfunction and spinal afferent signaling—differentiates it from agents targeting LUTS through combined α1A/α1D blockade [6].

Properties

CAS Number

171277-06-8

Product Name

JTH-601 free base

IUPAC Name

3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C24H35NO4/c1-14(2)19-12-21(26)15(3)11-22(19)29-10-9-25(7)13-20-18(6)23(27)16(4)17(5)24(20)28-8/h11-12,14,26-27H,9-10,13H2,1-8H3

InChI Key

VXLRYJNESHCVDX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CC2=C(C(=C(C(=C2C)O)C)C)OC

Solubility

Soluble in DMSO

Synonyms

JTH-601; JTH-601 free base;

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CC2=C(C(=C(C(=C2C)O)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.